molecular formula C18H21NO3S B037672 (S)-1-Benzyl-3-[(P-tolylsulfonyl)oxy]pyrrolidine CAS No. 116183-79-0

(S)-1-Benzyl-3-[(P-tolylsulfonyl)oxy]pyrrolidine

Cat. No.: B037672
CAS No.: 116183-79-0
M. Wt: 331.4 g/mol
InChI Key: DFFINYKUAYHRBO-KRWDZBQOSA-N
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Description

(S)-1-Benzyl-3-[(P-tolylsulfonyl)oxy]pyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a benzyl group and a p-tolylsulfonyl group

Preparation Methods

The synthesis of (S)-1-Benzyl-3-[(P-tolylsulfonyl)oxy]pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-pyrrolidine, benzyl bromide, and p-toluenesulfonyl chloride.

    Reaction Conditions: The pyrrolidine is first reacted with benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate to form the benzylated pyrrolidine. This intermediate is then treated with p-toluenesulfonyl chloride in the presence of a base like triethylamine to yield the final product.

    Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

(S)-1-Benzyl-3-[(P-tolylsulfonyl)oxy]pyrrolidine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the p-tolylsulfonyl group, which is a good leaving group. Common reagents include nucleophiles like amines or thiols.

    Oxidation and Reduction: The benzyl group can undergo oxidation to form benzaldehyde or benzoic acid, while reduction can yield the corresponding alkane.

    Hydrolysis: The p-tolylsulfonyl group can be hydrolyzed under acidic or basic conditions to form the corresponding sulfonic acid and pyrrolidine derivative.

Scientific Research Applications

(S)-1-Benzyl-3-[(P-tolylsulfonyl)oxy]pyrrolidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of chiral catalysts and ligands.

    Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or receptor modulator.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the production of fine chemicals and pharmaceuticals, where its chiral properties are particularly valuable.

Mechanism of Action

The mechanism of action of (S)-1-Benzyl-3-[(P-tolylsulfonyl)oxy]pyrrolidine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity. For example, it can act as an inhibitor by occupying the active site of an enzyme.

    Pathways Involved: The binding of the compound to its target can initiate a cascade of biochemical events, leading to the desired therapeutic effect. This may involve modulation of signaling pathways, inhibition of protein synthesis, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

(S)-1-Benzyl-3-[(P-tolylsulfonyl)oxy]pyrrolidine can be compared with other similar compounds:

    Similar Compounds: Compounds such as (S)-1-Benzyl-3-hydroxypyrrolidine, (S)-1-Benzyl-3-aminopyrrolidine, and (S)-1-Benzyl-3-methoxypyrrolidine share structural similarities.

    Uniqueness: The presence of the p-tolylsulfonyl group in this compound imparts unique reactivity and stability, making it distinct from its analogs. This group also enhances its solubility in organic solvents and its ability to participate in specific chemical reactions.

Properties

IUPAC Name

[(3S)-1-benzylpyrrolidin-3-yl] 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S/c1-15-7-9-18(10-8-15)23(20,21)22-17-11-12-19(14-17)13-16-5-3-2-4-6-16/h2-10,17H,11-14H2,1H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFFINYKUAYHRBO-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CCN(C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O[C@H]2CCN(C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90439067
Record name (3S)-1-Benzylpyrrolidin-3-yl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90439067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116183-79-0
Record name (3S)-1-Benzylpyrrolidin-3-yl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90439067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

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